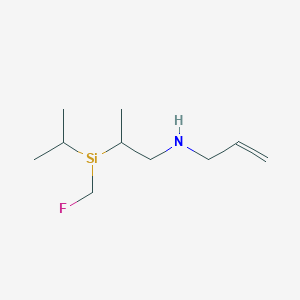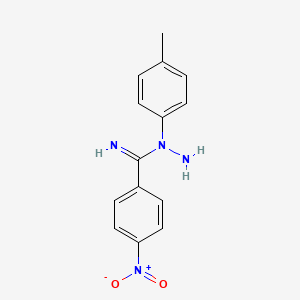![molecular formula C9H18N2O3S B14396623 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine CAS No. 87975-40-4](/img/structure/B14396623.png)
4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine is a chemical compound that features both an aziridine and a morpholine ring in its structure. Aziridines are three-membered nitrogen-containing rings, known for their high reactivity due to ring strain. Morpholines are six-membered rings containing both oxygen and nitrogen atoms, commonly used in various chemical applications. The combination of these two rings in one molecule makes this compound an interesting compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aziridines, including 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine, often involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method is efficient and general, allowing for the production of aziridines with high diastereoselectivity. Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .
Industrial Production Methods: Industrial production of aziridines typically involves large-scale ring-opening polymerization processes. These processes can be cationic or anionic, depending on the desired polymer structure . The production of morpholines, on the other hand, often involves the cyclization of amino alcohols or related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions are significant in the synthesis of nitrogen-containing biologically active molecules . The aziridine ring can be opened by nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen atoms .
Common Reagents and Conditions: Common reagents for these reactions include Lewis acids, which activate the aziridine ring, making it more susceptible to nucleophilic attack . Protic acids can also be used to form aziridinium ions, which react readily with nucleophiles .
Major Products: The major products of these reactions are often versatile building blocks for further chemical synthesis. These include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Wissenschaftliche Forschungsanwendungen
4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of antibacterial and antimicrobial agents . The compound’s unique structure allows for the creation of polymers with specific properties, making it valuable in materials science and industrial applications .
Wirkmechanismus
The mechanism of action of 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine involves the activation of the aziridine ring by electron-withdrawing groups such as sulfonyl . This activation makes the ring more susceptible to nucleophilic attack, leading to ring-opening reactions. The morpholine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine include other aziridines and morpholines. Aziridines, such as those derived from N-tosyl imines, share the three-membered ring structure but may differ in substituents and reactivity . Morpholines, such as those synthesized from amino alcohols, share the six-membered ring structure but may have different functional groups . The combination of both aziridine and morpholine rings in one molecule makes this compound unique in its reactivity and applications.
Eigenschaften
CAS-Nummer |
87975-40-4 |
|---|---|
Molekularformel |
C9H18N2O3S |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
4-(1-propan-2-ylaziridin-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H18N2O3S/c1-8(2)11-7-9(11)15(12,13)10-3-5-14-6-4-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
YRISXZKEPWTSFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC1S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


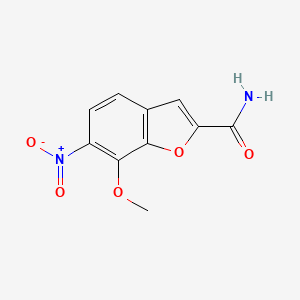
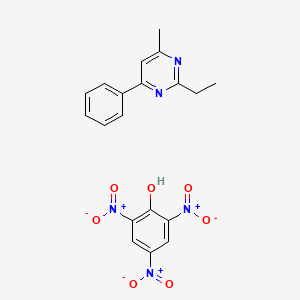


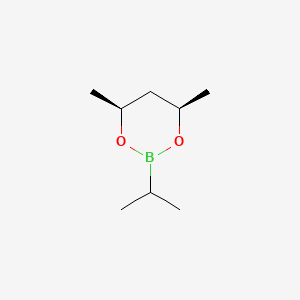
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
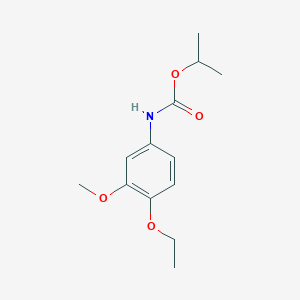
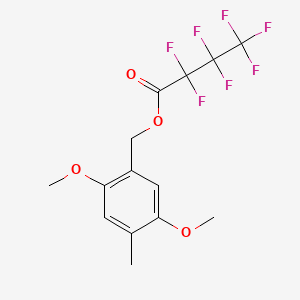
silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
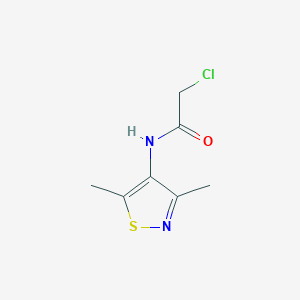
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
